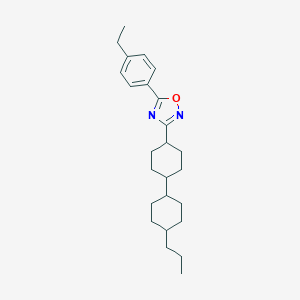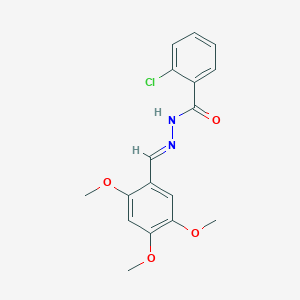
3-(1'-propyl-4,4'-bicyclohexan-1-yl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylphenyl group and a propyl-bicyclohexyl group attached to the oxadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzohydrazide with 4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Fluorophenyl (1r,1′s,4r,4′S)-4′-propyl-1,1′-bi(cyclohexyl)-4-carboxylate
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. The presence of both an ethylphenyl group and a propyl-bicyclohexyl group attached to the oxadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H36N2O |
|---|---|
分子量 |
380.6g/mol |
IUPAC名 |
5-(4-ethylphenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H36N2O/c1-3-5-19-8-10-20(11-9-19)21-14-16-22(17-15-21)24-26-25(28-27-24)23-12-6-18(4-2)7-13-23/h6-7,12-13,19-22H,3-5,8-11,14-17H2,1-2H3 |
InChIキー |
WKTOWFICZRBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CC |
正規SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B400564.png)
![4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B400566.png)
![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}naphtho[1,2-d][1,3]oxazole](/img/structure/B400570.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide](/img/structure/B400571.png)

![7'-bromo-5'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B400574.png)
![3-Allyl-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400575.png)
![4-[(E)-2-(1H-Benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate](/img/structure/B400577.png)
![(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400578.png)


![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]xanthen-3-one](/img/structure/B400584.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1,3-diphenylimidazolidine](/img/structure/B400585.png)
